1-Benzyl-2,2,5,5-tetramethylpiperazine

Übersicht

Beschreibung

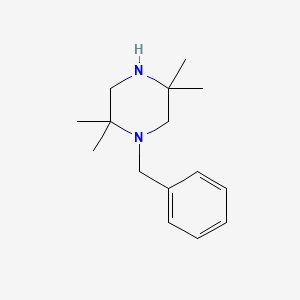

1-Benzyl-2,2,5,5-tetramethylpiperazine is an organic compound with the chemical formula C₁₅H₂₄N₂. It is a derivative of piperazine, characterized by the presence of a benzyl group and four methyl groups attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,5,5-tetramethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2,2,5,5-tetramethylpiperazine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial production often includes rigorous quality control measures to meet the required standards for pharmaceutical and chemical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2,2,5,5-tetramethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the piperazine ring.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,2,5,5-tetramethylpiperazine has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Wirkmechanismus

The mechanism of action of 1-benzyl-2,2,5,5-tetramethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine: Similar in structure but lacks the four methyl groups.

2,2,5,5-Tetramethylpiperazine: Lacks the benzyl group.

N-Benzyl-N-methylpiperazine: Contains a methyl group instead of the tetramethyl substitution.

Uniqueness: 1-Benzyl-2,2,5,5-tetramethylpiperazine is unique due to the presence of both the benzyl group and the four methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

1-Benzyl-2,2,5,5-tetramethylpiperazine (BTMP) is a compound of increasing interest in the fields of biochemistry, pharmacology, and organic chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C15H24N2

- Molecular Weight : 246.43 g/mol

- Structure : The compound features a piperazine ring with two methyl groups at positions 2 and 5 and a benzyl group at position 1.

This unique structure contributes to its stability and solubility in organic solvents, making it a valuable candidate for various synthetic applications.

Antioxidant Activity

Research indicates that BTMP exhibits significant antioxidant properties , which are crucial in mitigating oxidative stress associated with various diseases:

- Mechanism : BTMP scavenges free radicals and reduces reactive oxygen species (ROS) levels in cells. This activity protects cellular components from oxidative damage.

- Applications : Potential therapeutic applications include treatment strategies for neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) and cardiovascular conditions where oxidative stress plays a pivotal role.

Neuroprotective Effects

BTMP has shown promise in enhancing neuronal survival and promoting synaptic plasticity:

- Neuroinflammation : Studies suggest that BTMP may mitigate neuroinflammation, contributing to its neuroprotective effects. This could be beneficial in developing treatments for neurodegenerative disorders.

- Case Studies : Preliminary animal studies have demonstrated improved cognitive function and reduced neuronal loss in models of neurodegeneration when treated with BTMP.

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity:

- Mechanism : BTMP has been found to be effective against various bacteria, fungi, and viruses. This suggests potential as an alternative or adjunct to existing antimicrobial therapies.

- Research Findings : Laboratory studies have reported that BTMP inhibits the growth of pathogenic microorganisms, indicating its potential role in treating infectious diseases.

Pharmacological Potential

This compound is under investigation for its pharmacological properties:

- Drug Development : It may serve as a lead compound for novel drug development due to its diverse biological activities. Ongoing research focuses on its pharmacokinetics and toxicity profiles to assess its suitability for clinical applications.

- Comparison with Similar Compounds : When compared to related compounds like 1-benzylpiperazine or 1-benzyl-2,6-dimethylpiperazine, BTMP's unique structural features offer distinct advantages in terms of reactivity and biological activity.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces ROS | Neurodegenerative diseases; cardiovascular health |

| Neuroprotective | Enhances neuronal survival; reduces neuroinflammation | Treatment of Alzheimer's and Parkinson's |

| Antimicrobial | Inhibits growth of bacteria, fungi, viruses | Alternative antimicrobial therapies |

| Drug Development | Lead compound for novel drugs | Various therapeutic applications |

Eigenschaften

IUPAC Name |

1-benzyl-2,2,5,5-tetramethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHWKZRJAQUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.